3-(Chloromethylidene)oxetan-2-one
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Overview
Description
3-(Chloromethylidene)oxetan-2-one is a chemical compound that features a four-membered oxetane ring with a chloromethylidene substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)oxetan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an ester with an enol ether can yield an acetal, which can then be reduced to an aldehyde. The aldehyde can be further reacted with diisobutylaluminium hydride and a metal enolate to produce the desired oxetane derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of catalysts and advanced purification techniques is common in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethylidene)oxetan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chloromethylidene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as diisobutylaluminium hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloromethylidene group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different alcohols or amines. Substitution reactions can result in a wide range of substituted oxetane derivatives.
Scientific Research Applications
3-(Chloromethylidene)oxetan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of oxetane derivatives on biological systems.
Industry: In industrial applications, this compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethylidene)oxetan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: This compound is a precursor to energetic oxetanes and has similar structural features.
Oxetan-2-one: Another oxetane derivative, oxetan-2-one, is used in various chemical reactions and has similar reactivity.
Uniqueness
3-(Chloromethylidene)oxetan-2-one is unique due to its chloromethylidene substituent, which imparts distinct reactivity and properties compared to other oxetane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
675200-44-9 |
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Molecular Formula |
C4H3ClO2 |
Molecular Weight |
118.52 g/mol |
IUPAC Name |
3-(chloromethylidene)oxetan-2-one |
InChI |
InChI=1S/C4H3ClO2/c5-1-3-2-7-4(3)6/h1H,2H2 |
InChI Key |
FKOBTWSMKXZSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CCl)C(=O)O1 |
Origin of Product |
United States |
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